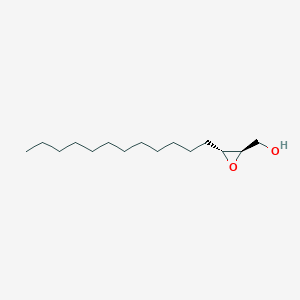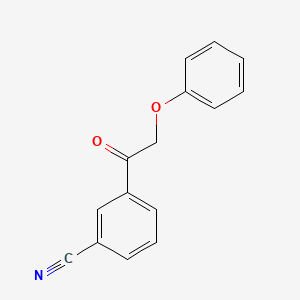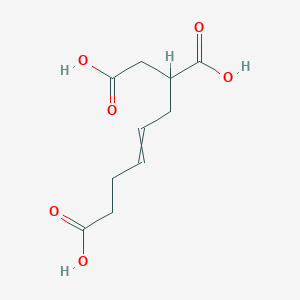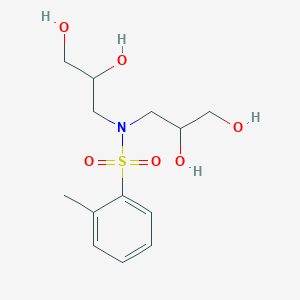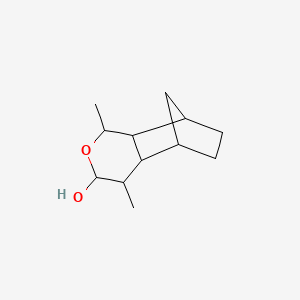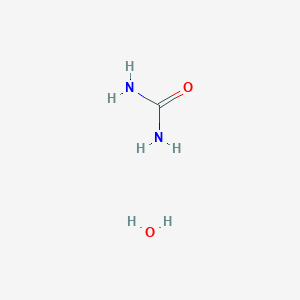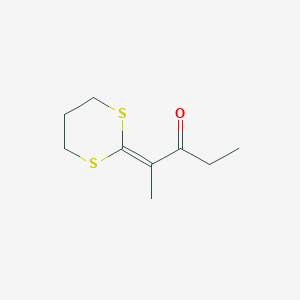
2-(1,3-Dithian-2-ylidene)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-ylidene)pentan-3-one is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly notable for its use in thioacetalization reactions, where it serves as a non-thiolic, odorless equivalent of propane-1,3-dithiol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)pentan-3-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane derivative. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithian-2-ylidene)pentan-3-one undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, thioacetalization reactions are often carried out in the presence of p-dodecylbenzenesulfonic acid as a catalyst, either in water or under solvent-free conditions .
Major Products
The major products formed from these reactions include dithioacetals and other sulfur-containing derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2-(1,3-Dithian-2-ylidene)pentan-3-one has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Biology: Investigated for its potential use in biochemical studies involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithian-2-ylidene)pentan-3-one involves its ability to form stable thioacetal intermediates. These intermediates protect carbonyl groups from unwanted reactions, allowing for selective transformations in complex synthetic sequences . The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
- 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
Uniqueness
2-(1,3-Dithian-2-ylidene)pentan-3-one is unique due to its non-thiolic, odorless nature, making it a more convenient and user-friendly reagent compared to traditional thiols . Its high chemoselectivity and efficiency in thioacetalization reactions further distinguish it from similar compounds .
Propriétés
Numéro CAS |
136005-04-4 |
|---|---|
Formule moléculaire |
C9H14OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-ylidene)pentan-3-one |
InChI |
InChI=1S/C9H14OS2/c1-3-8(10)7(2)9-11-5-4-6-12-9/h3-6H2,1-2H3 |
Clé InChI |
XHMYMBWWICOEOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=C1SCCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





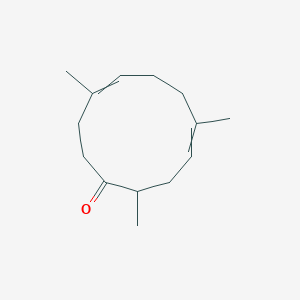
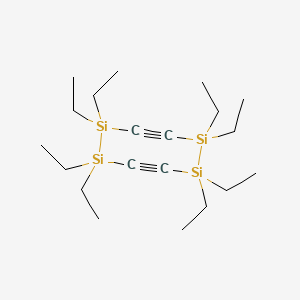
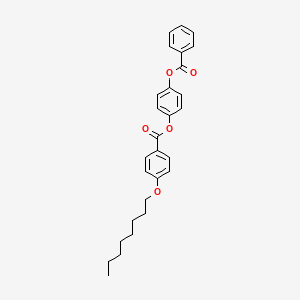
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
